1-(4-Chlorophenyl)-3,3-dimethylpiperazine

Descripción

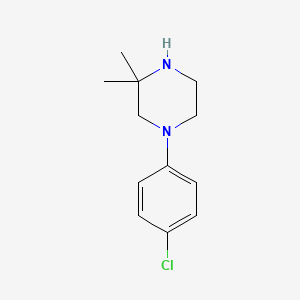

1-(4-Chlorophenyl)-3,3-dimethylpiperazine is a piperazine derivative characterized by a six-membered piperazine ring substituted with a 4-chlorophenyl group at the 1-position and two methyl groups at the 3-positions. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and steric hindrance, which influence its biological activity and metabolic stability. The 4-chlorophenyl moiety enhances electronic interactions with biological targets, while the dimethyl groups at the 3-positions improve metabolic resistance by reducing enzymatic degradation .

Structure

2D Structure

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3,3-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-12(2)9-15(8-7-14-12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCRGPBLOHCYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Alkylation of Piperazine with 4-Chlorobenzyl Derivatives

One of the classical methods involves the alkylation of piperazine with 4-chlorobenzyl halides or related compounds under controlled conditions:

Procedure : Piperazine (10 g, 0.12 mol) is mixed with catalytic potassium iodide (0.1 g) and a small amount of dimethylformamide (0.5 mL) in toluene (15 mL). This mixture is heated to 80°C for 0.5 hours. Then, 4-chlorobenzyl chloride (or 4-chlorobenzhydryl chloride) dissolved in toluene is added, and the reaction is maintained at 80°C for 2 hours, followed by reflux for 12 hours.

Workup : After cooling to 20°C, the organic layer is washed with water, acidified with concentrated hydrochloric acid at 5-10°C, filtered, and the aqueous phase is extracted with toluene and methylene dichloride. Neutralization with sodium hydroxide precipitates the product, which is filtered and dried.

Outcome : This method yields 1-(4-chlorobenzhydryl)piperazine with a yield of approximately 92% and melting point around 63-65°C.

Notes : Although this procedure specifically describes 1-(4-chlorobenzhydryl)piperazine, the approach is adaptable for 1-(4-chlorophenyl)-3,3-dimethylpiperazine by employing the appropriate alkylating agent and substituents on the piperazine ring.

| Step | Reagents/Conditions | Duration | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Alkylation | Piperazine, KI, DMF, toluene | 0.5 h | 80°C | - | Pre-activation step |

| Reaction | Add 4-chlorobenzyl chloride in toluene | 2 h + 12 h reflux | 80°C | 92 | Main alkylation reaction |

| Workup | Acid-base extraction, filtration | - | 5-20°C | - | Isolation and purification |

Synthesis via Ester-Amine Cyclization and Reduction (Patent US6603003B2)

A more sophisticated and versatile method for preparing piperazine derivatives, including this compound, involves a two-step process:

Step 1: Cyclization

Reaction of an ester derivative (such as methyl or ethyl esters of substituted phenylacetic acids) with substituted ethylenediamine (bearing alkyl or aryl substituents) in the presence of an acid catalyst (organic acids like acetic acid or mineral acids like hydrochloric acid).

The reaction is carried out in an inert solvent such as ethanol, toluene, or methylene chloride at temperatures between 60 and 120°C.

This step forms a 3,4-dehydropiperazine-2-one intermediate.

Step 2: Reduction

- The intermediate is then reduced using hydride reagents such as lithium aluminum hydride, sodium borohydride, or aluminum hydride to yield the final piperazine derivative.

-

This method avoids low-temperature alkylation steps and side reactions common in direct alkylation.

It allows for selective substitution patterns, including the introduction of methyl groups at the 3-position of the piperazine ring.

Application to this compound :

- By selecting the appropriate 4-chlorophenyl ester and using substituted ethylenediamine with dimethyl groups, the target compound can be synthesized efficiently.

| Step | Reagents/Conditions | Temperature Range | Yield/Remarks |

|---|---|---|---|

| Cyclization | Ester + substituted ethylenediamine + acid catalyst | 60–120°C | Formation of piperazine-2-one intermediate |

| Reduction | LiAlH4, NaBH4, or AlH3 | Ambient to reflux | Conversion to piperazine derivative |

-

Acid catalysts: Acetic acid preferred; mineral acids (HCl, H2SO4) also used.

Solvents: Alcohols (ethanol, isopropanol), aromatic hydrocarbons (toluene, benzene), or methylene chloride.

-

Acid to amine molar ratio typically 0.5 to 2.0, optimized for yield.

Reaction time varies but generally within hours to ensure completion.

Key Reference : US Patent 6603003B2 provides detailed synthetic strategies and optimization parameters.

Other Considerations and Comparative Notes

Direct Alkylation vs. Cyclization-Reduction :

Aspect Direct Alkylation Cyclization-Reduction Temperature Moderate to reflux (~80°C) Moderate (60–120°C) Reaction Time Long (up to 12 h reflux) Moderate (hours) Selectivity Potential side products (dialkylation) High selectivity via intermediate control Catalyst Requirement KI as catalyst, DMF as solvent additive Acid catalysts; hydride reducing agents Yield High (~92%) Variable, generally good with optimization Scalability Established, straightforward More complex but adaptable for derivatives Purification : Both methods require acid-base extraction and recrystallization or filtration steps to obtain pure product.

Safety and Environmental : The use of hydride reagents requires careful handling due to their reactivity. Direct alkylation may involve halogenated solvents and prolonged heating.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield (%) |

|---|---|---|---|---|

| Direct Alkylation | Piperazine, 4-chlorobenzyl chloride, KI, DMF, toluene | 80°C, reflux 12 h | Simple, high yield | ~92 |

| Ester-Amine Cyclization + Reduction | Ester of 4-chlorophenylacetic acid, substituted ethylenediamine, acid catalyst, LiAlH4 or NaBH4 | 60–120°C, hours | High selectivity, versatile | Variable, optimized |

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chlorophenyl)-3,3-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antidepressant Potential : Research indicates that compounds similar to 1-(4-Chlorophenyl)-3,3-dimethylpiperazine may exhibit antidepressant properties through their interaction with serotonin receptors. This compound's structure allows it to potentially modulate neurotransmitter systems involved in mood regulation.

- Histamine H3 Receptor Antagonism : The compound acts as an antagonist or inverse agonist at the histamine H3 receptor. This interaction can enhance histaminergic signaling and may have implications for treating neurological disorders such as narcolepsy and other sleep-related issues .

- Anti-allergic Effects : Preliminary studies suggest that this compound may be effective against allergic conditions by influencing histamine pathways and reducing symptoms associated with allergic asthma and itching.

Chemical Synthesis

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various piperazine derivatives. Its unique structure allows for further functionalization, making it valuable in developing new chemical entities .

- Building Block for Specialty Chemicals : In industrial applications, this compound is utilized as a building block in producing specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets. It acts as a serotonin receptor agonist, particularly targeting the 5-HT-1 receptor . By binding to these receptors, the compound modulates the activity of serotonin, a neurotransmitter involved in various physiological processes. This interaction can lead to therapeutic effects such as anti-allergic activity and modulation of mood and behavior.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Piperazine derivatives with aromatic substituents exhibit diverse biological activities depending on the substituent's position, electronic properties, and steric effects. Below is a systematic comparison of 1-(4-Chlorophenyl)-3,3-dimethylpiperazine with structurally related compounds:

Substituent Position and Electronic Effects

1-(3-Chlorophenyl)piperazine () :

- The meta-chlorine substitution reduces electron-withdrawing effects compared to the para position, altering receptor binding affinity. For instance, 1-(3-chlorophenyl)piperazine derivatives show weaker antimicrobial activity compared to their para-substituted analogs due to suboptimal spatial alignment with target enzymes .

- Example: 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine () exhibits moderate dopamine receptor binding but lower antifungal efficacy than 1-(4-chlorophenyl) analogs .

Steric and Functional Group Modifications

- 1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR, ): Incorporation of a pyridinone ring enhances antifungal activity against C. albicans (MIC: 12.5 µg/mL) but reduces selectivity due to increased cytotoxicity. In contrast, this compound shows broader antimicrobial efficacy with lower cytotoxicity .

- 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone (): The addition of an imidazole group and a benzyl moiety improves antifungal activity (MIC: 3.1–25 µg/mL) by enabling dual-target inhibition. However, the increased molecular weight reduces blood-brain barrier penetration compared to this compound .

Metabolic and Environmental Stability

- This compound : The dimethyl groups at the 3-positions hinder oxidative metabolism, prolonging half-life in vivo .

- Meclozine (1-[(4-Chlorophenyl)-phenylmethyl]-4-[3-methylbenzyl]-piperazine, ) : Extensive hepatic metabolism generates multiple metabolites, including hydroxylated and glucuronidated derivatives, reducing its bioavailability compared to this compound .

- TEB (): Reacts rapidly with HOCl and ozone in environmental systems, limiting persistence in rainwater runoff. The chlorine atom at the para position enhances reactivity with oxidants .

Key Research Findings and Implications

Antimicrobial Superiority : this compound outperforms meta-substituted analogs in antimicrobial assays, highlighting the importance of para-substitution for target engagement .

Metabolic Advantages : Steric hindrance from dimethyl groups reduces cytochrome P450-mediated degradation, making it a candidate for long-acting formulations .

Environmental Impact : Chlorinated piperazines like TEB () require monitoring due to reactivity with environmental oxidants, whereas this compound’s stability may pose accumulation risks .

Actividad Biológica

1-(4-Chlorophenyl)-3,3-dimethylpiperazine (1-Cl-DMP) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its neuropharmacological effects, structural characteristics, and applications in various fields of research.

Chemical Structure and Properties

1-Cl-DMP has the molecular formula and features a piperazine ring substituted with a 4-chlorophenyl group and two methyl groups at the 3-position. The presence of chlorine significantly influences its solubility and biological activity compared to similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₂H₁₇ClN₂ | Chlorine substitution affecting solubility and activity |

| 1-(4-Fluorophenyl)-3,3-dimethylpiperazine | C₁₂H₁₇FN₂ | Fluorine substitution affecting reactivity |

| 1-(Phenyl)-3,3-dimethylpiperazine | C₁₂H₁₉N₂ | Lacks halogen; different pharmacological profile |

| 1-(4-Bromophenyl)-3,3-dimethylpiperazine | C₁₂H₁₇BrN₂ | Bromine substitution; potential for different receptor interactions |

Neuropharmacological Activity

1-Cl-DMP has been identified as a 5-HT-1 serotonin receptor agonist , which plays a crucial role in modulating neuronal activity. This receptor activation is linked to potential therapeutic implications for treating mood disorders such as depression and anxiety. In vitro studies have demonstrated that this compound can effectively bind to serotonin receptors, influencing neurotransmitter release and neuronal excitability.

Methods of Application:

- In Vitro Studies: Typically conducted using neuronal cell cultures where the compound is introduced at controlled concentrations (micromolar range) to target specific receptors without causing cytotoxic effects.

Results Summary:

- Activation of 5-HT-1 receptors by 1-Cl-DMP has been shown to modulate neuronal activity significantly. This modulation could lead to potential applications in treating neuropsychiatric disorders.

Antimicrobial Activity

Beyond neuropharmacological applications, 1-Cl-DMP has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound exhibit antileishmanial activity against Leishmania aethiopica clinical isolates and antimalarial efficacy against Plasmodium berghei in infected mice.

Structure-Activity Relationships

The biological activities of piperazine derivatives like 1-Cl-DMP are largely attributed to their structural features. The piperazine ring is known for its versatility in drug design, allowing modifications that can enhance pharmacological properties. Research into structure-activity relationships (SAR) indicates that variations in substituents can lead to significant differences in receptor binding affinities and biological outcomes.

Case Study: Neuropharmacological Effects

A study conducted on the effects of 1-Cl-DMP on serotonin receptor activity demonstrated that the compound significantly increased serotonin levels in neuronal cultures, suggesting its potential as an antidepressant agent. The study utilized various concentrations of the compound and measured serotonin release through high-performance liquid chromatography (HPLC).

Research Findings

Research indicates that piperazine derivatives can exhibit diverse biological activities depending on their specific structure. For instance:

- Antidepressant Activity: Compounds structurally related to 1-Cl-DMP have shown promise in preclinical models for their ability to enhance mood-related behaviors.

- Anticonvulsant Properties: Some studies suggest that similar piperazine derivatives may possess anticonvulsant properties, warranting further investigation into their mechanisms of action .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing 1-(4-Chlorophenyl)-3,3-dimethylpiperazine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the piperazine backbone, substituent positions (e.g., 4-chlorophenyl), and dimethyl groups. Compare chemical shifts with NIST reference data for validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (calc. 238.12 g/mol) and fragmentation patterns to verify structural integrity.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~750 cm) and tertiary amine bands (N-C stretch ~1250 cm) .

- Chromatography : HPLC or GC with a polar stationary phase ensures purity (>95%) and detects impurities from synthesis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks (H335 hazard) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors with known piperazine interactions (e.g., dopamine D3, serotonin 5-HT) based on structural analogs .

- In Vitro Assays :

- Radioligand Binding : Test affinity using H-labeled ligands in cell membranes expressing target receptors.

- Functional Assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells .

- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values and selectivity ratios .

Q. What synthetic strategies optimize the yield of this compound?

- Methodological Answer :

- Key Steps :

Piperazine Functionalization : React piperazine with 4-chlorobenzyl chloride under SN2 conditions (KCO, DMF, 80°C) .

Dimethylation : Use dimethyl sulfate or methyl iodide with excess base (NaH) to introduce methyl groups at the 3,3-positions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates. Confirm purity via TLC and NMR .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, logP) for this compound?

- Methodological Answer :

- Experimental Replication : Repeat measurements under standardized conditions (e.g., shake-flask method for logP in octanol/water) .

- Computational Validation : Compare experimental data with predictions from tools like ACD/Labs or ChemAxon. Adjust parameters (e.g., ionization state) for alignment .

- Contextual Analysis : Review solvent systems and temperature used in conflicting studies; solubility can vary with pH and co-solvents .

Q. What advanced analytical techniques are suitable for studying metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS to identify oxidation (CYP450-mediated) or dechlorination products .

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor stability via UPLC-PDA and characterize degradants by HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.